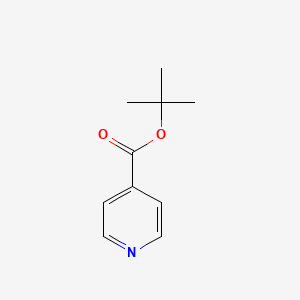tert-Butyl isonicotinate
CAS No.: 81660-73-3
Cat. No.: VC8138295
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81660-73-3 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | tert-butyl pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3 |
| Standard InChI Key | ZXAPIQZSJHLLDS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC=NC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=NC=C1 |
Introduction
Structural and Molecular Characteristics of tert-Butyl Isonicotinate
tert-Butyl isonicotinate (C₁₀H₁₃NO₂) belongs to the class of nicotinic acid derivatives, distinguished by the esterification of isonicotinic acid with a tert-butyl group. The molecular structure features a pyridine ring substituted at the 4-position with a carboxylate ester (Figure 1). Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ |
| SMILES | CC(C)(C)OC(=O)C₁=CC=NC=C₁ |
| InChIKey | ZXAPIQZSJHLLDS-UHFFFAOYSA-N |
| Molecular Weight | 179.22 g/mol |
| Predicted Collision Cross Section (Ų) | 139.0 ([M+H]⁺) |
The tert-butyl group enhances steric bulk, influencing the compound’s solubility and reactivity. X-ray crystallography and computational studies suggest that the ester carbonyl and pyridinic nitrogen participate in hydrogen bonding and metal coordination, critical for its role as a directing group (DG) in transition-metal catalysis .
Synthesis and Catalytic Applications
| Substrate | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloronicotinate | dcpf | Cs₂CO₃ | 2-MeTHF | 40 | 97 |
Zinc-Catalyzed Directed Amide Cleavage
tert-Butyl isonicotinate acts as a DG in Zn(OAc)₂-mediated amide alcoholysis. The mechanism involves bidentate chelation of the amide carbonyl and pyridinic nitrogen to Zn, followed by nucleophilic attack of hydrogen bond-activated alcohol. DFT calculations reveal rate-limiting elimination steps, with primary alcohols (e.g., MeOH) achieving full substrate conversion in 30 minutes at 60°C (Figure 2) .
Table 2: Alcoholysis Efficiency with Zn(OAc)₂
| Alcohol | Equiv | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| MeOH | 2.5 | 60 | 0.5 | 100 |
| iPrOH | 26 | 40 | 48 | 96 |
This biomimetic process mirrors metalloprotease activity, enabling selective amide bond cleavage under mild conditions .
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.10192 | 139.0 |
| [M+Na]⁺ | 202.08386 | 151.1 |
| [M+NH₄]⁺ | 197.12846 | 146.6 |
These data aid in mass spectrometry-based identification and quantification .
Industrial and Pharmaceutical Relevance
Role in API Synthesis
The compound’s DG properties facilitate site-selective modifications in active pharmaceutical ingredients (APIs). For example, its use in Zn-catalyzed cleavage enables the modular assembly of aminonicotinate intermediates, precursors to kinase inhibitors and antiviral agents .
Green Chemistry Applications
The adoption of 2-MeTHF and tert-butyl acetate (tBuOAc) as renewable solvents in its synthesis aligns with green chemistry principles, reducing reliance on petroleum-derived solvents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume